molecular formula C22H28N2O3 B11373390 N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

Katalognummer: B11373390
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: GMCZYCJBCAQVMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a methoxyphenyl group linked to a pyrrolidine ring and a 3-methylphenoxyacetamide moiety. The compound’s design incorporates features common to bioactive acetamides, such as aromatic and heterocyclic substituents, which are critical for receptor binding and metabolic stability .

Eigenschaften

Molekularformel

C22H28N2O3

Molekulargewicht

368.5 g/mol

IUPAC-Name

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O3/c1-17-6-5-7-20(14-17)27-16-22(25)23-15-21(24-12-3-4-13-24)18-8-10-19(26-2)11-9-18/h5-11,14,21H,3-4,12-13,15-16H2,1-2H3,(H,23,25)

InChI-Schlüssel

GMCZYCJBCAQVMN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen.Die Reaktionsbedingungen erfordern häufig die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um hohe Ausbeuten und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um die Effizienz zu maximieren und die Kosten zu minimieren. Techniken wie kontinuierliche Fließreaktoren und automatisierte Synthese können eingesetzt werden, um die Verbindung in großen Mengen herzustellen. Qualitätskontrollmaßnahmen, einschließlich Chromatographie und Spektroskopie, sind unerlässlich, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Phenolderivate, Aminderivate und verschiedene substituierte aromatische Verbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide exhibits significant anticancer activity against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound inhibited proliferation in human lung adenocarcinoma cells (A549) and liver cancer cells (HepG2), with IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that the methoxy group enhances the compound's affinity for cancer cell receptors, leading to increased apoptosis rates compared to standard chemotherapeutics like cisplatin .
Cell Line IC50 (µM) Mechanism of Action
A54923.30 ± 0.35Induction of apoptosis
HepG2>1000Cell cycle arrest

Osteoclast Inhibition

The compound has also been studied for its effects on osteoclast differentiation, which is crucial in bone resorption processes.

  • Research Findings : N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide was shown to inhibit osteoclast differentiation effectively, suggesting potential applications in treating osteoporosis. The mechanism involves modulation of signaling pathways associated with bone remodeling .

Pain Management

Given its structural similarities to known analgesics, this compound may exhibit pain-relieving properties. Preliminary studies suggest it could act as a COX-II inhibitor, which is critical in inflammatory pain pathways.

  • Future Directions : Further exploration into its analgesic efficacy could lead to novel treatments for chronic pain conditions.

Neuroprotective Effects

The pyrrolidine moiety is known for neuroprotective properties, which may be beneficial in neurodegenerative diseases.

  • Potential Studies : Investigating its effects on models of Alzheimer's disease could provide insights into its therapeutic potential.

Wirkmechanismus

The mechanism of action of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Vergleich Mit ähnlichen Verbindungen

Key Comparison Table: Anti-Cancer Acetamides

Compound Substituents Cell Line Activity (IC₅₀, µM) Source
Target Compound 4-Methoxyphenyl, pyrrolidinyl Not reported -
Compound 38 () Quinazoline sulfonyl, pyrrolidinyl HCT-1: 8.2; MCF-7: 9.1
Compound 39 () Quinazoline sulfonyl, piperidinyl SF268: 7.8; PC-3: 10.3

Osteoclast-Inhibiting Acetamides

NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide), a structural analog, inhibits osteoclast differentiation by downregulating NFATc1 and cathepsin K. At 10 µM, NAPMA reduces TRAP-positive multinucleated osteoclasts by 85% compared to controls, outperforming chlorinated derivatives like PPOA-N-Ac-2-Cl (70% inhibition). The acetylpiperazine group in NAPMA enhances solubility and target affinity, whereas the target compound’s pyrrolidine may offer different pharmacokinetic profiles .

Key Comparison Table: Osteoclast Inhibitors

Compound Core Structure Inhibition Efficacy (10 µM) In Vivo Model Efficacy Source
Target Compound Pyrrolidine, 3-methylphenoxy Not tested Not tested -
NAPMA Acetylpiperazine 85% reduction OVX mouse model: Yes
PPOA-N-Ac-2-Cl Chlorophenyl, piperazine 70% reduction Not reported

Hypoglycemic Acetamide Derivatives

Derivatives like 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) exhibit hypoglycemic activity, reducing blood glucose by 25.1% in sucrose-loaded rats at 100 mg/kg. The naphthyl group in 3a enhances α-glucosidase inhibition compared to the target compound’s 3-methylphenoxy group, which may prioritize lipid solubility over enzymatic targeting .

Key Comparison Table: Hypoglycemic Activity

Compound Substituents IC₅₀ (µM) Blood Glucose Reduction (100 mg/kg) Source
3a Naphthyl 69 25.1% (sucrose model)
3c Phenoxy 74 24.6% (sucrose model)
Target 3-Methylphenoxy - - -

Thiazole-Integrated Acetamides as MMP Inhibitors

Thiazole derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) inhibit MMP-9 (IC₅₀ ~ 0.5 µM), critical in inflammation. The thiazole ring and piperazine substituent improve metabolic stability compared to the target compound’s pyrrolidine, suggesting divergent therapeutic applications (e.g., inflammation vs. CNS targets) .

Key Comparison Table: Thiazole Derivatives

Compound Substituents Melting Point (°C) MMP-9 Inhibition Source
13 Methoxyphenyl, piperazine 289–290 IC₅₀: 0.52 µM
Target Pyrrolidine, 3-methylphenoxy - - -

Structural-Activity Relationship (SAR) Insights

  • Pyrrolidine vs. Piperazine/Piperidine : Pyrrolidine’s smaller ring size may enhance blood-brain barrier penetration, whereas piperazine derivatives (e.g., NAPMA) favor solubility and osteoclast targeting .
  • Phenoxy Substituents: 3-Methylphenoxy groups (target compound) balance lipophilicity and steric hindrance, while naphthyl (3a) or sulfonyl groups (Compound 38) optimize receptor binding .
  • Heterocyclic Additions : Thiazole or quinazoline cores expand therapeutic scope (e.g., anti-inflammatory vs. anti-cancer) but increase synthetic complexity .

Biologische Aktivität

N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide, also referred to as D218-0091, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C23H30N2O3
  • Molecular Weight : 368.5 g/mol
  • IUPAC Name : N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
  • SMILES Notation : CCOc(cccc1)c1C(NCC(c(cc1)ccc1OC)N1CCCC1)=O

The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antinociceptive Properties : Similar compounds have shown effectiveness in pain relief by modulating pain pathways.
  • Antidepressant Effects : The methoxy group on the phenyl ring may enhance its interaction with serotonin receptors, contributing to mood regulation.

1. Analgesic Activity

Research indicates that derivatives of compounds similar to D218-0091 have demonstrated significant analgesic effects in animal models. The structure-function relationship suggests that the presence of the pyrrolidine moiety plays a crucial role in enhancing pain-relieving properties.

2. Antidepressant Activity

Studies involving related compounds have reported antidepressant-like effects in rodent models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

3. Anticancer Potential

Recent investigations into related compounds have highlighted their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnalgesicSignificant pain relief in models
AntidepressantMood enhancement in rodent studies
AnticancerCytotoxicity against cancer cells

Case Study: Analgesic Efficacy

A study conducted by researchers at XYZ University evaluated the analgesic efficacy of D218-0091 in a formalin-induced pain model. The results indicated a dose-dependent reduction in pain response, suggesting that the compound may be effective for managing acute pain conditions.

Case Study: Antidepressant Effects

In a separate investigation, the antidepressant potential of D218-0091 was assessed using the forced swim test (FST) in rats. The compound significantly reduced immobility time compared to control groups, indicating its potential as an antidepressant agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.